molecular formula C20H21N3O3S2 B2546088 2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 886918-56-5

2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B2546088
CAS No.: 886918-56-5
M. Wt: 415.53
InChI Key: VRYZFBMTRUWWAT-UHFFFAOYSA-N
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Description

2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Future Directions

Benzothiazole derivatives, including BTPM, have shown promising results in various biological activities. Future research could focus on exploring their potential in medical chemistry, particularly as anti-tubercular and anti-inflammatory agents .

Biochemical Analysis

Biochemical Properties

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone has been found to interact with various enzymes and proteins. The benzothiazole ring in the compound is known to interact with various biomolecules, contributing to its diverse biological activities . The compound’s inhibitory concentrations have been compared with standard reference drugs, showing promising results .

Cellular Effects

The effects of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone on cells are largely dependent on its interactions with various biomolecules. It has been found to have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s benzothiazole ring is known to undergo electrophilic substitution, which can influence its interactions with other molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone can affect its activity or function. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step proceduresThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other benzothiazole derivatives .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-2-28(25,26)16-7-5-6-15(14-16)19(24)22-10-12-23(13-11-22)20-21-17-8-3-4-9-18(17)27-20/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYZFBMTRUWWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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